molecular formula C20H22 B12517370 1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane CAS No. 656259-91-5

1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane

Cat. No.: B12517370
CAS No.: 656259-91-5
M. Wt: 262.4 g/mol
InChI Key: IWNDOJYJLCLWQE-UHFFFAOYSA-N
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Description

1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of methyl and diphenyl groups adds to its distinct chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the diphenyl groups.

    Bicyclo[2.2.1]heptane: The parent compound without any substituents.

    7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.

Uniqueness

1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane is unique due to the presence of both methyl and diphenyl groups, which confer distinct chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

CAS No.

656259-91-5

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

1-methyl-7,7-diphenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C20H22/c1-19-14-12-18(13-15-19)20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

IWNDOJYJLCLWQE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C3=CC=CC=C3)C4=CC=CC=C4)CC2

Origin of Product

United States

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